
Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane, commonly known as Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium, is an organic palladium complex. This compound is widely used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. It is known for its stability and effectiveness in various cross-coupling reactions, such as the Suzuki-Miyaura coupling reaction and the Heck reaction .
Mécanisme D'action
Target of Action
P(t-Bu)3 Pd G3, also known as a Buchwald precatalyst, primarily targets the formation of carbon-carbon (C-C) bonds . It plays a crucial role in various organic synthesis reactions .
Mode of Action
The compound interacts with its targets by catalyzing cross-coupling reactions . It is particularly effective in the Stille reaction of aryl halides . The precatalyst can generate an active palladium catalyst at room temperature in the presence of weak phosphate or carbonate bases .
Biochemical Pathways
P(t-Bu)3 Pd G3 affects the biochemical pathways involved in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions . It enables the formation of C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .
Pharmacokinetics
It is highly soluble in a wide range of common organic solvents , which can impact its availability in different reaction environments.
Result of Action
The use of P(t-Bu)3 Pd G3 results in the efficient formation of the desired bonds in organic synthesis reactions . It can completely suppress the formation of homopolymer structural defects, improving the quality and reproducibility of the polymers .
Action Environment
P(t-Bu)3 Pd G3 is air-, moisture-, and thermally-stable , making it robust in various environmental conditions. Its effectiveness can be influenced by factors such as temperature, the presence of bases, and the type of solvent used .
Analyse Biochimique
Biochemical Properties
P(t-Bu)3 Pd G3 plays a significant role in biochemical reactions. It is a commonly used catalyst in organic synthesis . It can catalyze the formation of C-C bonds, playing an important role in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions .
Molecular Mechanism
The molecular mechanism of P(t-Bu)3 Pd G3 involves its role as a catalyst in organic synthesis reactions. It facilitates the formation of C-C bonds, contributing to the synthesis of olefins and aiding in Suzuki-Miyaura coupling and Heck reactions .
Méthodes De Préparation
The synthesis of Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane involves the reaction of methanesulfonic acid with a palladium solution, tri-tert-butylphosphino, and 2’-amino-1,1’-biphenyl-2-yl under appropriate conditions . The reaction typically takes place under an inert atmosphere and at controlled temperatures to ensure the stability of the product. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane undergoes various types of reactions, including:
Oxidation and Reduction: It can participate in oxidation-reduction reactions, facilitating the transfer of electrons.
Substitution: This compound is highly effective in substitution reactions, particularly in cross-coupling reactions where it helps form carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents include aryl halides, boronic acids, and bases such as potassium carbonate. The reactions often occur in organic solvents like dichloromethane or toluene at moderate temperatures.
Major Products: The major products formed from these reactions include biaryls, olefins, and other complex organic molecules
Applications De Recherche Scientifique
Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Comparaison Avec Des Composés Similaires
Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane is unique due to its high stability and effectiveness in catalyzing cross-coupling reactions. Similar compounds include:
tBuBrettPhos Pd G3: Another third-generation Buchwald precatalyst used in cross-coupling reactions.
tBuXPhos Pd G3: Known for its use in α-arylation reactions and cyanation reactions.
(t-Bu)2PhP Pd G3: Utilized in various palladium-catalyzed reactions.
These compounds share similar applications but differ in their ligand structures and specific reactivity profiles, making Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane a versatile and valuable catalyst in organic synthesis.
Propriétés
Numéro CAS |
1445086-17-8 |
|---|---|
Formule moléculaire |
C25H40NO3PPdS |
Poids moléculaire |
572.1 g/mol |
Nom IUPAC |
methanesulfonate;palladium(2+);2-phenylaniline;tritert-butylphosphane |
InChI |
InChI=1S/C12H10N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h1-6,8-9H,13H2;1-9H3;1H3,(H,2,3,4);/q-1;;;+2/p-1 |
Clé InChI |
MYYNIPTXBLEHRI-UHFFFAOYSA-M |
SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
SMILES canonique |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)
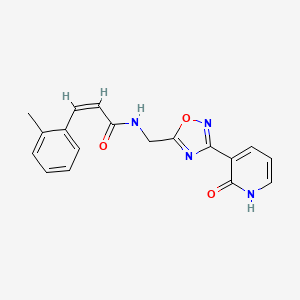
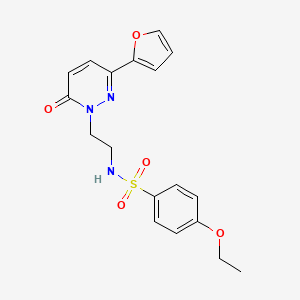
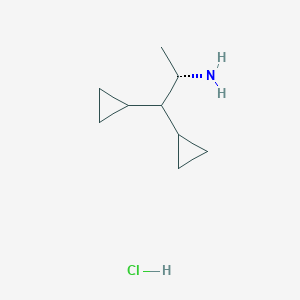
![2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2747007.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2747008.png)
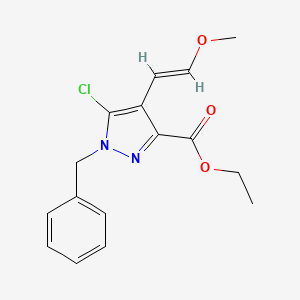
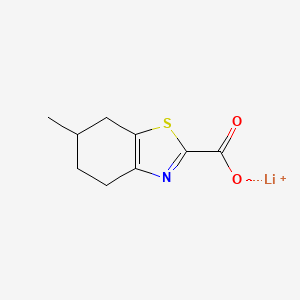
![2-[2-Hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B2747011.png)
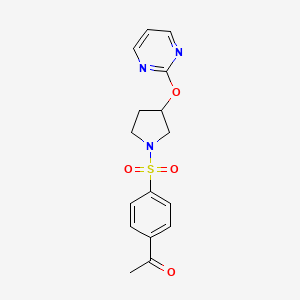
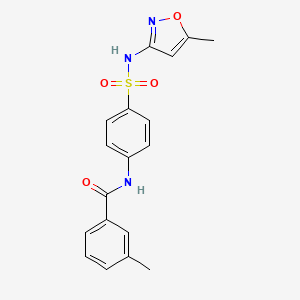
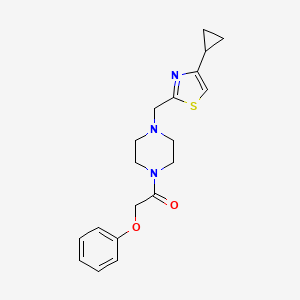

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)
